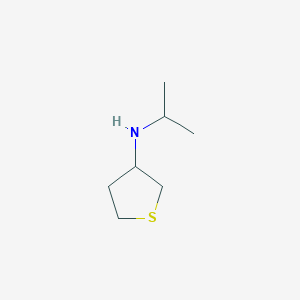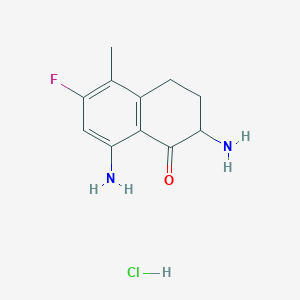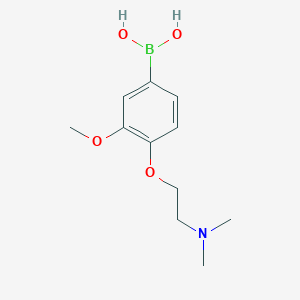
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid typically involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-chloro-N,N-dimethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction yields 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde, which can then be converted to the corresponding boronic acid derivative through a series of reactions involving boronic acid reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound can also participate in various chemical reactions, such as cross-coupling reactions, to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but lacks the boronic acid group.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound features a similar dimethylaminoethoxy group but does not have the phenyl ring or boronic acid group.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is unique due to the presence of both the boronic acid group and the dimethylaminoethoxy group on the phenyl ring.
属性
分子式 |
C11H18BNO4 |
|---|---|
分子量 |
239.08 g/mol |
IUPAC 名称 |
[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4/c1-13(2)6-7-17-10-5-4-9(12(14)15)8-11(10)16-3/h4-5,8,14-15H,6-7H2,1-3H3 |
InChI 键 |
LMWBUDWPWKHDLY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)


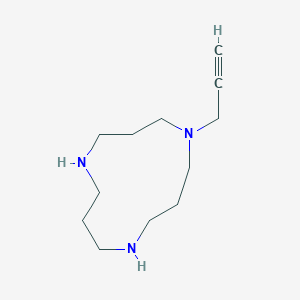

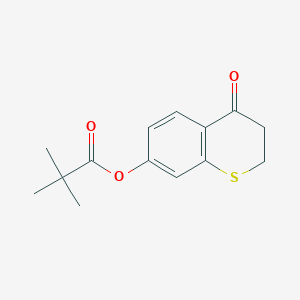
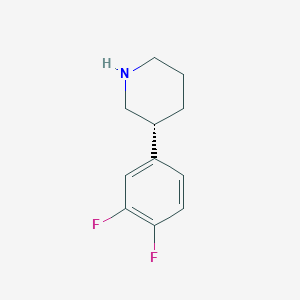

![ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11755072.png)
